molecular formula C17H32N4O5S2 B14199248 L-Valine, L-cysteinyl-L-leucyl-L-cysteinyl- CAS No. 844440-29-5

L-Valine, L-cysteinyl-L-leucyl-L-cysteinyl-

Cat. No.: B14199248
CAS No.: 844440-29-5
M. Wt: 436.6 g/mol
InChI Key: XYWPMNAAPZJZBN-CYDGBPFRSA-N
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Description

L-Valine, L-cysteinyl-L-leucyl-L-cysteinyl- is a peptide compound composed of the amino acids valine, cysteine, and leucine. Peptides like this one are essential in various biological processes and have significant roles in biochemistry and molecular biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valine, L-cysteinyl-L-leucyl-L-cysteinyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:

    Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow further reactions.

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers that use SPPS. These machines can efficiently produce large quantities of peptides with high purity. Additionally, liquid chromatography techniques are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

L-Valine, L-cysteinyl-L-leucyl-L-cysteinyl- can undergo various chemical reactions, including:

    Oxidation: The cysteine residues can be oxidized to form disulfide bonds, which are crucial for the stability and function of many peptides and proteins.

    Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Amino acid derivatives with protecting groups are used in SPPS.

Major Products Formed

    Oxidation: Formation of disulfide bonds between cysteine residues.

    Reduction: Free thiol groups on cysteine residues.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

L-Valine, L-cysteinyl-L-leucyl-L-cysteinyl- has various applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein structure and function.

    Medicine: Potential therapeutic applications due to its ability to form stable structures.

    Industry: Used in the development of peptide-based materials and nanostructures.

Mechanism of Action

The mechanism of action of L-Valine, L-cysteinyl-L-leucyl-L-cysteinyl- involves its ability to form stable secondary and tertiary structures through disulfide bonds. These structures can interact with various molecular targets, including enzymes and receptors, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    L-Valine, L-cysteinyl-L-leucylglycylglycyl-L-leucyl-L-leucyl-L-threonyl-L-methionyl-: Another peptide with a different sequence and properties.

    L-Valine, L-cysteinyl-L-leucylglycylglycyl-L-leucyl-L-leucyl-L-threonyl-: Similar but with a different amino acid composition.

Uniqueness

L-Valine, L-cysteinyl-L-leucyl-L-cysteinyl- is unique due to its specific sequence, which allows it to form distinct disulfide bonds and stable structures. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

844440-29-5

Molecular Formula

C17H32N4O5S2

Molecular Weight

436.6 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C17H32N4O5S2/c1-8(2)5-11(19-14(22)10(18)6-27)15(23)20-12(7-28)16(24)21-13(9(3)4)17(25)26/h8-13,27-28H,5-7,18H2,1-4H3,(H,19,22)(H,20,23)(H,21,24)(H,25,26)/t10-,11-,12-,13-/m0/s1

InChI Key

XYWPMNAAPZJZBN-CYDGBPFRSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CS)N

Canonical SMILES

CC(C)CC(C(=O)NC(CS)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CS)N

Origin of Product

United States

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